molecular formula C11H12O4 B14628374 2-(Acetyloxy)-4-ethylbenzoic acid CAS No. 58138-61-7

2-(Acetyloxy)-4-ethylbenzoic acid

Cat. No.: B14628374
CAS No.: 58138-61-7
M. Wt: 208.21 g/mol
InChI Key: VUMQGYMRWFNKAR-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-4-ethylbenzoic acid is a specialized organic compound belonging to the class of benzoic acid derivatives. This chemical features both a carboxylic acid functional group and an acetylated phenolic hydroxyl group on its benzene ring, making it a valuable multifunctional intermediate for synthetic organic chemistry and pharmaceutical research . The ethyl substituent on the aromatic ring can influence the compound's electron distribution and steric profile, potentially fine-tuning its reactivity and physical properties, such as solubility and lipophilicity, for specific applications . As a building block, this compound is of significant interest for researchers developing new active pharmaceutical ingredients (APIs) . The presence of the acetyloxy group offers a reactive handle for further synthetic modifications, including deprotection to reveal a phenolic hydroxyl group or participation in transesterification reactions. This makes this compound a versatile precursor in the synthesis of more complex molecules for various research sectors, including agrochemicals and materials science . While the precise mechanism of action is application-dependent, its core structure serves as a critical scaffold in medicinal chemistry for creating potential therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

58138-61-7

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetyloxy-4-ethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-8-4-5-9(11(13)14)10(6-8)15-7(2)12/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

VUMQGYMRWFNKAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(acetyloxy)-4-ethyl-, typically involves the acetylation of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid. The reaction mixture is heated to around 50-60°C for about 15 minutes, followed by cooling and the addition of water to precipitate the product. The product is then purified through recrystallization from ethanol-water mixtures .

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 2-(acetyloxy)-4-ethyl-, follows a similar synthetic route but is optimized for large-scale operations. The process involves the continuous feeding of salicylic acid and acetic anhydride into a reactor, with sulfuric acid as a catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-4-ethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-4-ethyl-, has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of benzoic acid, 2-(acetyloxy)-4-ethyl-, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its analgesic, anti-inflammatory, and antipyretic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Compound Name Substituent Positions Substituent Groups Molecular Formula Molecular Weight Key Properties/Activities Reference
2-(Acetyloxy)-4-ethylbenzoic acid 2,4 OAc, C₂H₅ C₁₁H₁₂O₄ ~208.21 (calc.) Lipophilicity, potential bioactivity -
2-(Acetyloxy)-5-chlorobenzoic acid 2,5 OAc, Cl C₉H₇ClO₄ 214.60 Higher acidity (Cl is electron-withdrawing)
2-(Acetyloxy)-5-bromobenzoic acid 2,5 OAc, Br C₉H₇BrO₄ 259.06 Enhanced reactivity (Br > Cl in nucleophilic substitution)
4-[2-(Acetylamino)ethoxy]benzoic acid 4 NHCOCH₃, OCH₂CH₂ C₁₂H₁₅NO₅ 265.25 Improved solubility (ether chain)
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid 3,4 OCH₂C₆H₅, OCH₃ C₁₆H₁₆O₄ 272.29 Antioxidant activity (phenolic backbone)
Key Observations:
  • Substituent Position : The 2-OAc group is common in analogs, but the 4-ethyl group in the target compound distinguishes it from halogenated derivatives (e.g., 5-Cl, 5-Br in ).
  • Electronic Effects : The ethyl group (electron-donating) at the 4-position likely reduces benzoic acid acidity compared to electron-withdrawing groups (Cl, Br) in 5-position analogs .
  • Biological Activity: Phenolic analogs (e.g., in and ) exhibit antioxidant properties, suggesting that this compound may share similar bioactivity if metabolized to release free phenolic groups .

Physicochemical Properties

  • Lipophilicity : The ethyl group increases hydrophobicity compared to polar substituents like Cl or Br. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Acidity : Estimated pKa for this compound is higher (~3.5–4.0) than 5-Cl (pKa ~2.8) or 5-Br analogs due to the electron-donating ethyl group .
  • Thermal Stability : Crystallographic studies in suggest that ortho-substituted benzoic acids form stable hydrogen-bonded dimers, which may stabilize the compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Acetyloxy)-4-ethylbenzoic acid, and what reaction conditions are critical for regioselective ethylation and acetylation?

  • Methodology :

  • Ethylation : Introduce the ethyl group at the 4-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling using ethyl halides. Ensure anhydrous conditions and Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
  • Acetylation : Protect the 2-hydroxy group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to prevent side reactions. Monitor reaction progress via TLC or HPLC to confirm complete conversion .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via melting point analysis and HPLC (>95% purity) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ethyl (-CH₂CH₃, δ ~1.2–1.4 ppm) and acetyloxy (-OCOCH₃, δ ~2.3 ppm) groups. Compare shifts to related benzoic acid derivatives (e.g., 4-ethylbenzoic acid) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ (C₁₁H₁₂O₄, exact mass 208.0736) and fragmentation patterns consistent with acetyl and ethyl substituents .
  • FT-IR : Detect ester C=O stretch (~1740 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound, particularly in achieving regioselective ethylation?

  • Optimization Approaches :

  • Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at the 2-position to direct ethylation to the 4-position. Remove the directing group post-alkylation via reduction or hydrolysis .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve regioselectivity. Kinetic studies via GC-MS can identify optimal solvent systems .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling efficiency. Compare yields under varying temperatures and pressures .

Q. How do solvent polarity and pH influence the hydrolytic stability of the acetyloxy group in this compound?

  • Stability Studies :

  • pH-Dependent Hydrolysis : Under acidic conditions (pH < 3), the acetyloxy group undergoes slow hydrolysis to form 2-hydroxy-4-ethylbenzoic acid. In alkaline media (pH > 10), rapid saponification occurs. Monitor degradation via UV-Vis or LC-MS at controlled pH buffers .
  • Solvent Effects : In polar solvents (e.g., water, methanol), hydrolysis accelerates due to increased nucleophilic attack. Use non-polar solvents (e.g., toluene) for long-term storage. Stability data can be modeled using Arrhenius kinetics .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions, and how do steric effects from the ethyl group influence these predictions?

  • Computational Modeling :

  • DFT Calculations : Simulate transition states using Gaussian or ORCA to assess activation energies for nucleophilic attack at the acetyl carbonyl. Compare steric hindrance from the ethyl group versus methyl analogs .
  • Molecular Dynamics (MD) : Model solvent interactions to predict solubility and aggregation behavior, which impact reaction rates in heterogeneous systems .
  • QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction kinetics for a priori design of derivatives with tailored reactivity .

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